![molecular formula C24H23N3O3S2 B11523404 N-[(5Z)-5-(1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11523404.png)
N-[(5Z)-5-(1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
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Overview
Description
N-[(5Z)-5-(1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound with a unique structure that combines an indole moiety, a thiazolidinone ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-5-(1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multi-step organic reactions. One common method includes:
Formation of the Indole Derivative: The starting material, 1-hexyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde, is synthesized through a Fischer indole synthesis.
Thiazolidinone Ring Formation: The indole derivative reacts with thiourea and chloroacetic acid under reflux conditions to form the thiazolidinone ring.
Condensation Reaction: The final step involves the condensation of the thiazolidinone intermediate with benzoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and reduce production time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced carbonyl compounds, potentially leading to alcohols.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C20H22N3O4S2 and a molecular weight of approximately 425.5 g/mol. Its structure features multiple functional groups that contribute to its biological activity, including thiazolidinone and indole moieties, which are known for their pharmacological properties.
Synthesis and Characterization
The synthesis of N-[(5Z)-5-(1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multi-step organic reactions including condensation reactions between various precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have shown that derivatives of thiazolidinones, including this compound, exhibit significant anticancer properties. For instance, research has demonstrated that compounds with similar structural features can induce apoptosis in cancer cells by damaging DNA and disrupting cellular processes. In vitro assays on various cancer cell lines have indicated that these compounds can inhibit cell proliferation effectively .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have reported that thiazolidinone derivatives possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, there is emerging evidence suggesting that N-[...]-benzamide derivatives may exhibit anti-inflammatory effects. These compounds could potentially inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of thiazolidinone derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications to the thiazolidinone structure significantly enhanced anticancer activity compared to standard treatments .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of thiazolidinone derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that compounds with specific substitutions exhibited potent antibacterial effects, suggesting their potential as new therapeutic agents .
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells. The thiazolidinone ring and indole moiety are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
- 4-methyl-N-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
- 2-methyl-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Uniqueness
N-[(5Z)-5-(1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is unique due to its specific substitution pattern, which affects its chemical reactivity and biological activity. The hexyl group provides hydrophobic interactions, enhancing its binding to certain biological targets compared to its analogs with different alkyl chains.
This compound’s distinct structure and properties make it a valuable subject for ongoing research in various scientific fields.
Biological Activity
N-[(5Z)-5-(1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial and antitumor properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a unique structure combining an indole moiety with a thiazolidinone ring, which is known for its diverse pharmacological properties. The linear formula is represented as follows:
This structure is significant as it may influence the compound's interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that derivatives of thiazolidinones exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria.
Key Findings:
-
Antibacterial Activity :
- Compounds derived from thiazolidinone structures have shown minimal inhibitory concentrations (MIC) as low as 37.9 μM against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .
- The best-performing compounds in similar studies showed MIC values ranging from 0.56–12.50 μM, indicating strong antibacterial potential .
- Antifungal Activity :
Antitumor Activity
The compound's potential antitumor activity has been explored through various in vitro studies. Research indicates that thiazolidinone derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Case Studies:
- In Vitro Studies :
- N-[2-(4-chloro-3-benzylphenyl)] derivatives exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values demonstrating efficacy comparable to established chemotherapeutic agents .
- The mechanism of action appears to involve apoptosis induction in cancer cells, which is crucial for effective cancer treatment.
The biological activities of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in microbial resistance and tumorigenesis.
Molecular Docking Studies:
Recent computational studies have indicated that the compound can effectively bind to key targets such as:
Properties
Molecular Formula |
C24H23N3O3S2 |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
N-[(5Z)-5-(1-hexyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C24H23N3O3S2/c1-2-3-4-10-15-26-18-14-9-8-13-17(18)19(22(26)29)20-23(30)27(24(31)32-20)25-21(28)16-11-6-5-7-12-16/h5-9,11-14H,2-4,10,15H2,1H3,(H,25,28)/b20-19- |
InChI Key |
BIYJXGWKBLXQKI-VXPUYCOJSA-N |
Isomeric SMILES |
CCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4)/C1=O |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4)C1=O |
Origin of Product |
United States |
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